molecular formula C12H16BrFO B7816082 2-Bromo-4-fluoro-1-(hexyloxy)benzene

2-Bromo-4-fluoro-1-(hexyloxy)benzene

Cat. No. B7816082
M. Wt: 275.16 g/mol
InChI Key: QCXPMIFQSSGQSO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(hexyloxy)benzene is a useful research compound. Its molecular formula is C12H16BrFO and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoro-1-(hexyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1-(hexyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carbohydrate Anomeric Alkoxyl Radicals Synthesis : A study by Francisco et al. (2004) focused on the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols from 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds. This research highlights the potential of halogenated compounds in carbohydrate chemistry and their application in synthesizing complex molecules (Francisco et al., 2004).

  • Radiosynthesis of Halomethyl-Benzene Derivatives : Namolingam et al. (2001) discussed the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, exploring the use of halogenated benzenes in nuclear medicine for developing new bifunctional labeling agents (Namolingam et al., 2001).

  • Antimicrobial Applications : A study by Liaras et al. (2011) synthesized new compounds with fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, demonstrating potent antimicrobial activity against various microorganisms. This indicates the potential use of halogenated benzene derivatives in developing new antimicrobial agents (Liaras et al., 2011).

  • Fluorescence Properties : Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene and investigated its photoluminescence properties. The study suggests applications in materials science, particularly in the development of materials with specific optical properties (Zuo-qi, 2015).

  • Electronic Properties in Polythiophenes : Gohier et al. (2013) prepared 3-Fluoro-4-hexylthiophene and studied its electronic properties, demonstrating the role of halogenated compounds in tuning the electronic characteristics of polythiophenes, which are crucial for electronic and photovoltaic applications (Gohier et al., 2013).

properties

IUPAC Name

2-bromo-4-fluoro-1-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-7-6-10(14)9-11(12)13/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXPMIFQSSGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-(hexyloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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